1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the first position, a pyridin-2-yl group at the third position, and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions, while the pyridin-2-yl group can be introduced through cross-coupling reactions such as Suzuki or Heck reactions.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions, while the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.
Scientific Research Applications
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing it to modulate biological pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyridin-2-yl and aldehyde groups provides opportunities for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWCEPEOJOGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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